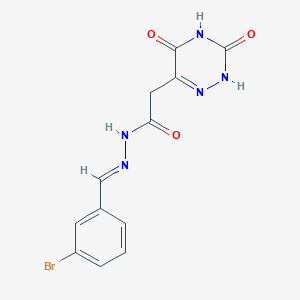

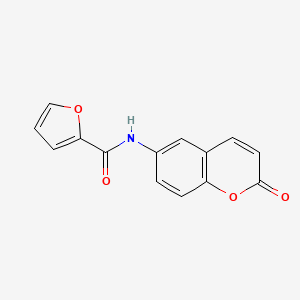

![molecular formula C17H27N3O2 B5535788 (3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of intercalating nucleic acid (INA) and is synthesized from pyrrolidin-3-ol derivatives. It has been studied in the context of DNA and RNA duplex stability and has implications in biochemistry and molecular biology (Filichev & Pedersen, 2003).

Synthesis Analysis

The synthesis involves several steps, including alkylation and reductive amination processes. Key starting materials include (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and related compounds. Efficient synthesis methods have been developed, emphasizing yields and stereoselectivity (Hassan et al., 2004).

Molecular Structure Analysis

Studies on similar pyrrolidine derivatives have provided insights into their structural characteristics. For example, crystal structure analysis and spectroscopy (like NMR and IR) have been used to determine the configuration and conformation of these molecules (Fu et al., 2006).

Chemical Reactions and Properties

The compound is involved in interactions with nucleic acids, demonstrating a slight destabilization in INA-DNA duplexes, while INA-RNA duplexes are strongly destabilized. These interactions are critical for understanding the compound's biochemical behavior (Filichev & Pedersen, 2003).

Physical Properties Analysis

While specific studies on the physical properties of this exact compound may be limited, related pyrrolidine derivatives have been analyzed for their physical characteristics, including solubility, melting points, and crystalline structure (Rubtsova et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Pyrrolidines and Derivatives : Pyrrolidines, including those with specific stereochemistry similar to "(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol", are synthesized through [3+2] cycloaddition reactions. These compounds have shown potential applications in medicine and industry, such as dyes or agrochemical substances, due to their biological effects (Żmigrodzka et al., 2022).

Photophysical and Electrochemical Investigations : Studies have been conducted on the structural, photophysical, and electrochemical properties of complexes involving pyrrolidine derivatives. These investigations provide insights into the electronic absorption, redox properties, and potential applications in organic light emitting devices (Szentkuti et al., 2015).

Biological Activities

Growth Inhibition of Human Tumor Cells : Functionalized pyrrolidines have been evaluated for their ability to inhibit the growth of human glioblastoma and melanoma cells. These compounds inhibit alpha-mannosidase activity, with certain derivatives showing high efficacy for tumor cells and selectivity over normal cells (Fiaux et al., 2005).

Inhibition of Glycosidases : Substituted pyrrolidine-3,4-diol derivatives, related in structure to the compound of interest, have shown potent and selective inhibition of glycosidases, such as jack bean alpha-mannosidase. This activity suggests their potential application in the development of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).

Cognitive Enhancement Properties : Certain pyrrolidine derivatives have been identified as ligands for nicotinic acetylcholine receptors, demonstrating positive effects in models of cognitive enhancement and anxiolytic activity. These findings suggest their potential use in treating cognitive disorders (Lin et al., 1997).

Propriétés

IUPAC Name |

1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-[methyl(pyridin-3-ylmethyl)amino]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13(2)17(22)12-20(9-14(17)3)16(21)11-19(4)10-15-6-5-7-18-8-15/h5-8,13-14,22H,9-12H2,1-4H3/t14-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPMYKFCDUWYJW-RHSMWYFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C(C)C)O)C(=O)CN(C)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CN(C)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

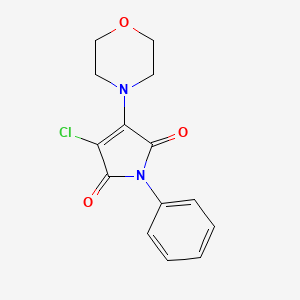

![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)

![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)

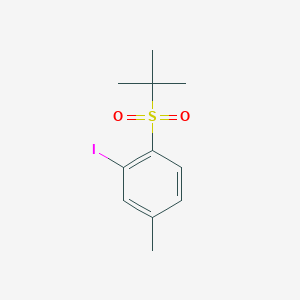

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

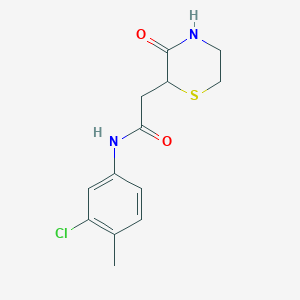

![2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol](/img/structure/B5535756.png)

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)